molecular formula C17H18N2O6 B5384770 2-(4-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(4-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B5384770
M. Wt: 346.3 g/mol
InChI Key: KNDDEYSGQBLTQI-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)acetamide is an organic compound that features both nitro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 4-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Acylation: The nitrated product is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Sodium hydroxide or potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Reduction: The major product is 2-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acetamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

2-(4-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the effects of nitro and methoxy groups on biological activity.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy groups can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-N-(3,4-dimethoxyphenyl)acetamide
  • 2-(4-nitrophenyl)-N-(3,5-dimethoxyphenyl)acetamide
  • 2-(4-nitrophenyl)-N-(3,4,5-trimethoxybenzyl)acetamide

Uniqueness

2-(4-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to compounds with fewer methoxy groups. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

IUPAC Name

2-(4-nitrophenyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-23-14-9-12(10-15(24-2)17(14)25-3)18-16(20)8-11-4-6-13(7-5-11)19(21)22/h4-7,9-10H,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDDEYSGQBLTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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